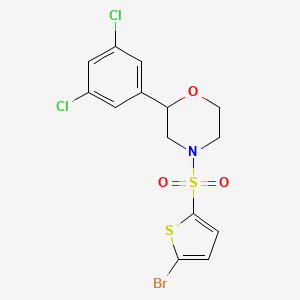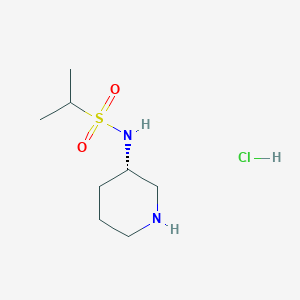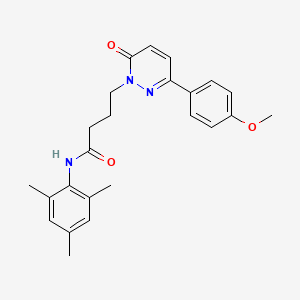![molecular formula C13H14N2O2 B2824484 N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 931074-88-3](/img/structure/B2824484.png)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 . The compound is also known as (2E)-3- [4- (2-oxo-1-pyrrolidinyl)phenyl]-2-propenoic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds . The synthesis often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H13NO3/c15-12-2-1-9-14 (12)11-6-3-10 (4-7-11)5-8-13 (16)17/h3-8H,1-2,9H2, (H,16,17)/b8-5+ . This indicates the presence of a pyrrolidine ring attached to a phenyl group and a prop-2-enamide group .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Neuroscience and Neurology
Research indicates that certain pyrrolidine and piperidine derivatives can have significant neurological implications. For instance, the abuse of 4-propyloxy-4-phenyl-N-methylpiperidine, a meperidine congener, has been linked to persistent parkinsonism, a syndrome that did not resolve over time and responded only to drugs stimulating dopamine receptors. This suggests potential neurotoxic effects of certain piperidine analogs (Davis et al., 1979). Additionally, marked parkinsonism was observed in individuals after using an illicit drug primarily composed of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), along with trace amounts of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP), suggesting that these chemicals might selectively damage cells in the substantia nigra, a brain region crucial for motor control (Langston et al., 1983).
Toxicology and Drug Metabolism
Various studies have explored the metabolism and toxicological aspects of piperidine and pyrrolidine derivatives. For example, the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist were investigated, revealing insights into the renal clearance and biotransformation pathways of such compounds (Shaffer et al., 2008). Moreover, a study on the metabolism and hemoglobin adduct formation of acrylamide in humans highlighted the formation of various metabolites through glycidamide, emphasizing the potential toxicological implications of these substances (Fennell et al., 2005).
Infection and Antiviral Research
Research has also delved into the potential antiviral applications of certain piperidine derivatives. A study demonstrated that enviroxime, a compound active against rhinoviruses, reduced symptoms and virus titers in nasal wash specimens, indicating potential as an antiviral agent for clinical use (Phillpotts et al., 1981).
Chemical and Metabolite Analysis
Several studies have focused on the analytical aspects of piperidine and pyrrolidine derivatives, exploring their presence and quantification in biological samples. For instance, the metabolism and disposition of a novel B-cell lymphoma-2 inhibitor were characterized, identifying the main routes of metabolism and the presence of unusual metabolites (Liu et al., 2017). Another study developed a hydrophilic liquid interaction chromatography-tandem mass spectrometry method for quantitating bioactive pyridines and their key metabolites in human plasma and urine, showcasing advanced analytical techniques for these compounds (Lang et al., 2010).
Safety and Hazards
The safety information for “N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Future Directions
The future directions for “N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . This could involve the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,5-8H,1,3-4,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWINAXQMJHSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
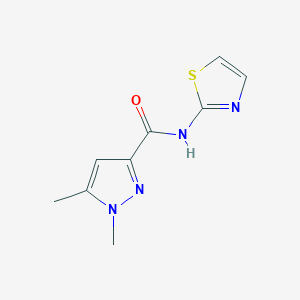
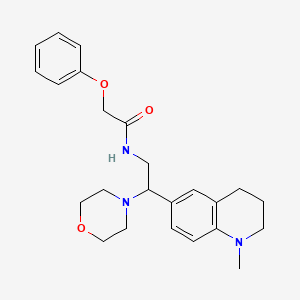
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)
![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)
